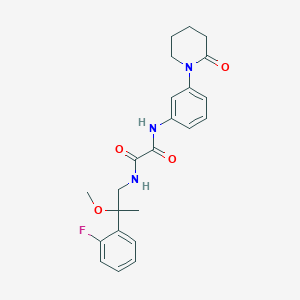

4,4-Difluoro-1-(2-nitrophenyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,4-Difluoro-1-(2-nitrophenyl)piperidine” is a chemical compound that is widely used in various fields of research1. It’s a derivative of piperidine, a common organic compound that serves as a building block in the synthesis of many pharmaceuticals2.

Synthesis Analysis

The specific synthesis process for “4,4-Difluoro-1-(2-nitrophenyl)piperidine” is not readily available. However, similar compounds such as “1-(2-fluoro-4-nitrophenyl)piperidine” are often synthesized using various organic reactions3.Molecular Structure Analysis

The molecular structure of “4,4-Difluoro-1-(2-nitrophenyl)piperidine” is not explicitly available. However, similar compounds like “1-(4-Fluoro-2-nitrophenyl)piperidine” have a molecular formula of C11H13FN2O24.Chemical Reactions Analysis

The specific chemical reactions involving “4,4-Difluoro-1-(2-nitrophenyl)piperidine” are not readily available. However, similar compounds are often involved in various chemical reactions, such as protodeboronation5.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4-Difluoro-1-(2-nitrophenyl)piperidine” are not explicitly available. However, similar compounds like “4,4-Difluoropiperidine” have a molecular weight of 157.59, and they are solid at room temperature2.Applications De Recherche Scientifique

Organic Synthesis and Reactivity

- Piperidine derivatives are utilized in the development of novel nitroxyl radicals, which are recognized for their roles as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. Specific derivatives exhibit resistance to reduction by ascorbic acid, opening new possibilities in antioxidant design, imaging, and polymerization processes (Kinoshita et al., 2009).

- The reactivity of piperidine with p-nitrophenyl acetate was analyzed in various organic solvents and ionic liquids, providing insights into medium effects and aminolysis mechanisms. This research contributes to understanding the influence of ionic liquids on reaction rates and mechanisms (Millán et al., 2013).

Medicinal Chemistry and Drug Design

- In the realm of medicinal chemistry, piperidine derivatives play a crucial role in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which are characterized by their 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. These findings highlight the versatility of piperidine derivatives in the synthesis of complex pharmaceuticals (Botteghi et al., 2001).

Materials Science and Nanotechnology

- Piperidine derivatives have been explored for their potential in materials science, particularly in the synthesis of fluorinated piperidines, which are pivotal building blocks in agrochemical and pharmaceutical chemistry. New methods for synthesizing 3-alkoxy-4,4-difluoropiperidines showcase the adaptability of piperidine derivatives in creating functionally rich molecules for various applications (Surmont et al., 2009).

Corrosion Inhibition

- The adsorption and corrosion inhibition properties of certain piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. This research offers valuable insights into the protective capabilities of these compounds against metal corrosion, highlighting their potential industrial applications (Kaya et al., 2016).

Photophysics and Photochemistry

- The photophysical properties of borondipyrromethene (BODIPY) analogs, involving piperidine derivatives, were examined in various solvents. These studies contribute to the development of new fluorescent probes and materials with tailored photophysical properties (Qin et al., 2005).

Safety And Hazards

The safety and hazards of “4,4-Difluoro-1-(2-nitrophenyl)piperidine” are not explicitly available. However, similar compounds like “4,4-Difluoropiperidine” are classified as combustible solids and can cause eye irritation7.

Orientations Futures

“4,4-Difluoro-1-(2-nitrophenyl)piperidine” is a chemical compound that is widely used in various fields of research1. As such, it’s likely that future research will continue to explore its properties and potential applications.

Please note that this information is based on similar compounds and related research, and may not accurately represent “4,4-Difluoro-1-(2-nitrophenyl)piperidine”. For more accurate information, please consult with a professional or conduct further research.

Propriétés

IUPAC Name |

4,4-difluoro-1-(2-nitrophenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c12-11(13)5-7-14(8-6-11)9-3-1-2-4-10(9)15(16)17/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRAGERUSOWBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-1-(2-nitrophenyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2780068.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2780074.png)

![(2-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2780081.png)

![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)

![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2780085.png)